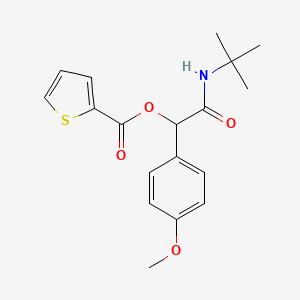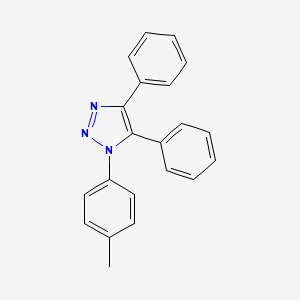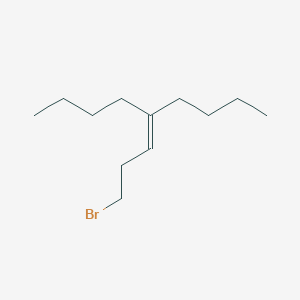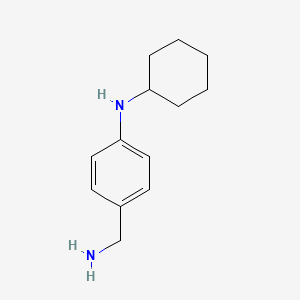
2-(tert-Butylamino)-1-(4-methoxyphenyl)-2-oxoethyl thiophene-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(tert-Butylamino)-1-(4-methoxyphenyl)-2-oxoethyl thiophene-2-carboxylate is a synthetic organic compound that belongs to the class of thiophene carboxylates
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(tert-Butylamino)-1-(4-methoxyphenyl)-2-oxoethyl thiophene-2-carboxylate typically involves multi-step organic reactions. One possible route could be:
Formation of the thiophene ring: Starting with a suitable thiophene precursor, the thiophene ring can be functionalized to introduce the carboxylate group.
Introduction of the oxoethyl group: This step involves the addition of the oxoethyl group to the thiophene ring, which can be achieved through various organic reactions such as Friedel-Crafts acylation.
Attachment of the tert-butylamino group: The tert-butylamino group can be introduced through nucleophilic substitution reactions.
Methoxylation of the phenyl ring:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(tert-Butylamino)-1-(4-methoxyphenyl)-2-oxoethyl thiophene-2-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert the compound into a more reduced state.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to replace specific functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents such as halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be employed.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have biological activity and could be studied for its effects on biological systems.
Medicine: It could be investigated for potential therapeutic applications, such as in drug development.
Industry: The compound might be used in the production of materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-(tert-Butylamino)-1-(4-methoxyphenyl)-2-oxoethyl thiophene-2-carboxylate would depend on its specific interactions with molecular targets. These could include:
Molecular Targets: Enzymes, receptors, or other proteins that the compound interacts with.
Pathways Involved: The biochemical pathways that are affected by the compound’s activity.
Comparison with Similar Compounds
Similar Compounds
2-(tert-Butylamino)-1-(4-methoxyphenyl)-2-oxoethyl thiophene-2-carboxylate: can be compared with other thiophene carboxylates or similar organic compounds.
Examples: Compounds such as 2-(tert-Butylamino)-1-(4-hydroxyphenyl)-2-oxoethyl thiophene-2-carboxylate or 2-(tert-Butylamino)-1-(4-methoxyphenyl)-2-oxoethyl furan-2-carboxylate.
Uniqueness
Structural Features: The presence of the tert-butylamino group and the methoxyphenyl group may confer unique chemical properties.
Reactivity: The compound’s reactivity in various chemical reactions may differ from similar compounds due to its specific functional groups.
Properties
CAS No. |
606114-60-7 |
|---|---|
Molecular Formula |
C18H21NO4S |
Molecular Weight |
347.4 g/mol |
IUPAC Name |
[2-(tert-butylamino)-1-(4-methoxyphenyl)-2-oxoethyl] thiophene-2-carboxylate |
InChI |
InChI=1S/C18H21NO4S/c1-18(2,3)19-16(20)15(12-7-9-13(22-4)10-8-12)23-17(21)14-6-5-11-24-14/h5-11,15H,1-4H3,(H,19,20) |
InChI Key |
UUFQTQPCTDEFFG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)NC(=O)C(C1=CC=C(C=C1)OC)OC(=O)C2=CC=CS2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N~1~-[2-(4-Fluorophenyl)ethyl]-N~2~-(quinolin-5-yl)ethane-1,2-diamine](/img/structure/B12586903.png)

![9-[(Hexyloxy)methyl]nonadecane](/img/structure/B12586912.png)

![Phosphonic acid, [[2-(6-amino-9H-purin-9-yl)-4-hydroxybutoxy]methyl]-](/img/structure/B12586927.png)
![3,5-Dioxabicyclo[5.1.0]octane, 8,8-dibromo-4-(1-methylethyl)-](/img/structure/B12586936.png)
![N-{[4-chloro-3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}-2-(tricyclo[3.3.1.1~3,7~]dec-1-yl)acetamide](/img/structure/B12586941.png)

![1H-Pyrazolo[4,3-c]isoquinoline, 5-(2-methoxyphenyl)-3-methyl-](/img/structure/B12586952.png)
![(2R,3R)-N,N'-Bis[(S)-alpha-methylbenzyl]-2,3-butanediamine](/img/structure/B12586960.png)

![2-{[6-Ethyl-2-(4-fluorophenyl)-4-quinazolinyl]sulfanyl}-N-propylacetamide](/img/structure/B12586974.png)

